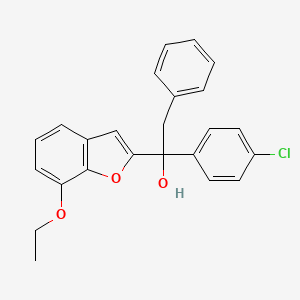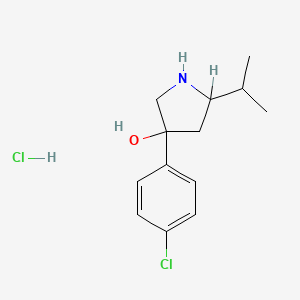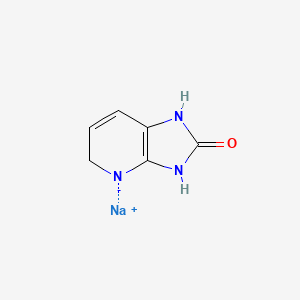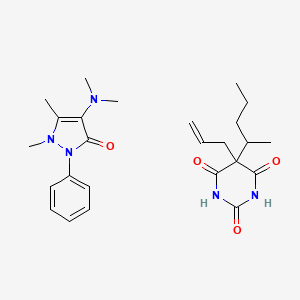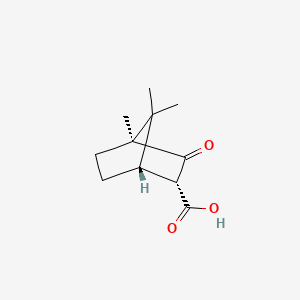
(+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is a synthetic organic compound. It features a pyrrolidinone core substituted with a chlorobenzoyl group and a pentyloxy chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the reaction of the pyrrolidinone core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pentyloxy Chain: This can be done through nucleophilic substitution reactions where the pyrrolidinone core is reacted with a pentyloxy halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group of the chlorobenzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzoyl)-2-pyrrolidinone: Lacks the pentyloxy chain.
1-(4-Methylbenzoyl)-5-(pentyloxy)-2-pyrrolidinone: Has a methyl group instead of a chlorine atom.
1-(4-Chlorobenzoyl)-5-(methoxy)-2-pyrrolidinone: Has a methoxy group instead of a pentyloxy chain.
Uniqueness
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to the combination of its chlorobenzoyl and pentyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
136410-18-9 |
|---|---|
Fórmula molecular |
C16H20ClNO3 |
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
1-(4-chlorobenzoyl)-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClNO3/c1-2-3-4-11-21-15-10-9-14(19)18(15)16(20)12-5-7-13(17)8-6-12/h5-8,15H,2-4,9-11H2,1H3 |
Clave InChI |
NJWDIISBVSAXEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


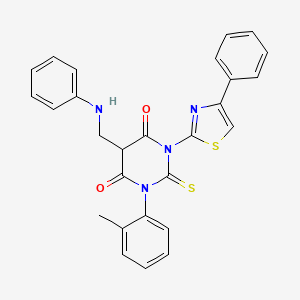
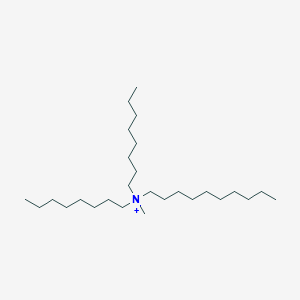
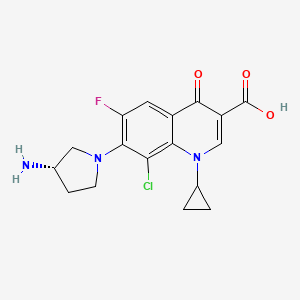
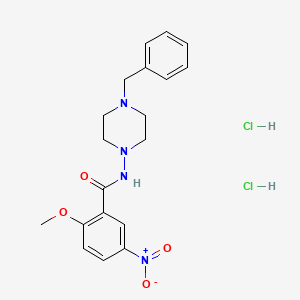

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
